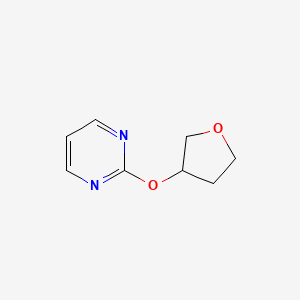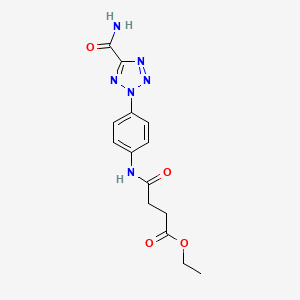
5-Methoxy-6,7-dinitro-indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-6,7-dinitro-indoline: is a chemical compound with the molecular formula C9H9N3O5 . It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring. The presence of methoxy and dinitro groups on the indoline ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6,7-dinitro-indoline typically involves the nitration of 5-methoxyindoline. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce nitro groups at the 6 and 7 positions of the indoline ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methoxy-6,7-dinitro-indoline can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group, forming 5-hydroxy-6,7-dinitro-indoline.
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: 5-Hydroxy-6,7-dinitro-indoline.
Reduction: 5-Methoxy-6,7-diamino-indoline.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Methoxy-6,7-dinitro-indoline is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The compound’s ability to interact with biological macromolecules makes it a valuable tool in molecular biology.
Medicine: Although not widely used in medicine, this compound and its derivatives are investigated for their potential pharmacological properties. Research is ongoing to explore their use as therapeutic agents for various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for applications that require stability and reactivity under specific conditions.
Mechanism of Action
The mechanism of action of 5-Methoxy-6,7-dinitro-indoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological macromolecules, leading to various biochemical effects.
Comparison with Similar Compounds
5-Methoxy-6-nitro-indoline: Similar structure but with only one nitro group.
5-Hydroxy-6,7-dinitro-indoline: Similar structure with a hydroxyl group instead of a methoxy group.
6,7-Dinitroindoline: Lacks the methoxy group.
Uniqueness: 5-Methoxy-6,7-dinitro-indoline is unique due to the presence of both methoxy and dinitro groups on the indoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The methoxy group enhances the compound’s solubility and reactivity, while the dinitro groups provide sites for further chemical modifications.
Properties
IUPAC Name |
5-methoxy-6,7-dinitro-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O5/c1-17-6-4-5-2-3-10-7(5)9(12(15)16)8(6)11(13)14/h4,10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBGKVWNXFMJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCN2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Dimethylamino)-2-[[(E)-2-(4-fluorophenyl)ethenyl]sulfonylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B2889286.png)

![tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2889289.png)
![4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2889290.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/new.no-structure.jpg)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2889292.png)
![2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione](/img/structure/B2889293.png)



![3,6-dimethyl 2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2889301.png)

![Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2889303.png)
![2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2889307.png)
